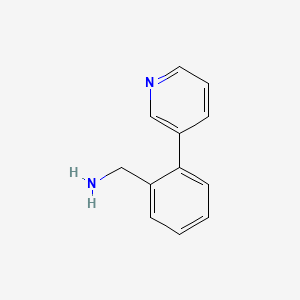![molecular formula C19H18N4O2S B2846088 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1251672-47-5](/img/structure/B2846088.png)
3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis .
Mode of Action
The compound acts as an allosteric inhibitor of PRMT3 . Allosteric inhibitors function by binding to a site on the enzyme other than the active site, leading to a conformational change that reduces the enzyme’s activity. The compound’s interaction with PRMT3 results in the inhibition of the enzyme’s methyltransferase activity .
Biochemical Pathways
The inhibition of PRMT3 affects the methylation of arginine residues on various proteins . This can impact multiple biochemical pathways, particularly those involving the proteins that PRMT3 typically methylates. For instance, PRMT3’s role in ribosome maturation suggests that its inhibition could affect protein synthesis.
Pharmacokinetics
This can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Propiedades
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(22-8-4-5-9-22)11-23-13-20-10-15(19(23)25)18-21-16(12-26-18)14-6-2-1-3-7-14/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYGIPQZCRIJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)





![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![N-(1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYBENZYL)-2,4-DIOXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-1(2H)-YL]ACETAMIDE](/img/structure/B2846025.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

